Staunoside E
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Overview
Description
Staunoside E is a natural compound that is found in the plant Stachys sieboldii. It belongs to the class of iridoid glycosides, which are known for their various biological activities. Staunoside E has gained attention in recent years due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of Staunoside E is not fully understood. However, it is believed to exert its biological effects through various pathways. It has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Staunoside E has been reported to inhibit the replication of various viruses, such as influenza virus and herpes simplex virus.
Biochemical And Physiological Effects
Staunoside E has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Staunoside E has been reported to inhibit the replication of various viruses, such as influenza virus and herpes simplex virus. It has also been shown to have neuroprotective effects.
Advantages And Limitations For Lab Experiments
Staunoside E has several advantages for lab experiments. It is a natural compound that can be easily extracted from the plant Stachys sieboldii. It has been extensively studied for its potential therapeutic properties, and its mechanism of action is well understood. However, there are also some limitations to using Staunoside E in lab experiments. It is a complex compound that requires purification using various chromatographic techniques, which can be time-consuming and expensive. The purity of the final product can also vary depending on the extraction and purification methods used.
Future Directions
There are several future directions for research on Staunoside E. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to investigate its effects on various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-tumor agent. Further studies are needed to investigate its effects on various types of cancer cells. Additionally, the neuroprotective effects of Staunoside E require further investigation. Future studies could also investigate the potential of Staunoside E in combination with other compounds for enhanced therapeutic effects.
Conclusion:
Staunoside E is a natural compound that has gained attention in recent years due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities. Its mechanism of action is not fully understood, but it is believed to exert its biological effects through various pathways. Staunoside E has several advantages for lab experiments, but there are also some limitations to using it. Future research on Staunoside E could investigate its potential as an anti-inflammatory and anti-tumor agent, as well as its neuroprotective effects.
Synthesis Methods
Staunoside E can be extracted from the plant Stachys sieboldii. The extraction process involves the use of solvents such as ethanol or methanol. The crude extract is then purified using various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The final product is obtained in the form of a white powder.
Scientific Research Applications
Staunoside E has been extensively studied for its potential therapeutic properties. It has been shown to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral activities. It has also been reported to have neuroprotective effects. Staunoside E has been used in various scientific research studies to investigate its potential therapeutic applications.
properties
CAS RN |
155661-21-5 |
---|---|
Product Name |
Staunoside E |
Molecular Formula |
C66H108O33 |
Molecular Weight |
1429.5 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C66H108O33/c1-25-36(72)41(77)46(82)55(89-25)96-51-31(22-70)93-54(50(86)45(51)81)88-23-32-39(75)44(80)49(85)58(94-32)99-60(87)66-16-14-61(2,3)18-27(66)26-8-9-34-62(4)12-11-35(63(5,24-71)33(62)10-13-65(34,7)64(26,6)15-17-66)95-59-53(98-57-48(84)43(79)38(74)29(20-68)91-57)52(40(76)30(21-69)92-59)97-56-47(83)42(78)37(73)28(19-67)90-56/h8,25,27-59,67-86H,9-24H2,1-7H3 |
InChI Key |
PRAVTQRLNMDWKH-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
synonyms |
3-O-(beta-D-glucopyranosyl-1-2-(glucopyranosyl(1-3))-glucopyranosyl)-hederagenin 28-O-(rhamnopyranosyl-1-4-glucopyranosyl-1-6-glucopyranosyl) ester staunoside E |
Origin of Product |
United States |
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